Candocuronium

Description

Evolution of Neuromuscular Blockade: Historical Context and Research Imperatives

The journey of neuromuscular blockade in medicine began with the discovery and application of natural toxins, most notably curare, used historically by indigenous South American tribes for hunting ebsco.combritannica.com. The introduction of curare into clinical anesthesia in 1942 marked a paradigm shift, enabling lighter anesthetic planes and facilitating procedures that required muscle relaxation and improved airway management, such as endotracheal intubation ebsco.comecronicon.netresearchgate.netmhmedical.com. This development redefined anesthesia, moving beyond narcosis and analgesia to include muscle relaxation as a crucial component ecronicon.netresearchgate.net.

Early NMBAs, while revolutionary, presented limitations such as histamine (B1213489) release, vagal blockade, and ganglionic blockade britannica.comnih.gov. These drawbacks spurred a continuous search for agents with improved safety and efficacy. The ideal neuromuscular blocking agent was envisioned to possess a rapid onset of action, a short and predictable duration, minimal cardiovascular side effects, no accumulation, and importantly, independence from organ-dependent metabolism and elimination, with an available and effective antagonist koreamed.orgnih.gov. This pursuit led to the development of synthetic analogues, moving from natural sources to chemically modified compounds nih.govnih.gov. The focus gravitated towards non-depolarizing agents, which competitively block acetylcholine (B1216132) receptors at the neuromuscular junction without causing initial muscle fasciculations, unlike their depolarizing counterparts like succinylcholine (B1214915) nih.govwikipedia.orgdroracle.ainih.gov. The development of these agents aimed to provide more controlled and sustained paralysis, suitable for a wider range of surgical interventions nih.govdroracle.ai.

The advent of neuromuscular blocking agents, starting with curare, fundamentally altered anesthetic practice. Before their widespread use, achieving muscle relaxation necessitated deeper levels of general anesthesia, increasing the risk of cardiorespiratory depression britannica.comecronicon.netresearchgate.net. NMBAs allowed anesthesiologists to maintain lighter planes of general anesthesia, thereby enhancing patient safety and recovery britannica.com. The ability to facilitate endotracheal intubation, optimize surgical fields by reducing spontaneous ventilation and muscle tone, and assist in mechanical ventilation became standard practice, underscoring the integral role of NMBAs in modern anesthetic management wikipedia.orgnih.govnih.govmdpi.com. This progress paved the way for more complex and minimally invasive surgical procedures.

Contextualizing Candocuronium within Steroidal Neuromuscular Blocking Agents

The development of neuromuscular blocking agents progressed through various chemical classes, with steroidal compounds emerging as a significant category due to their favorable pharmacological profiles. These agents were often designed by incorporating acetylcholine-like fragments onto a rigid steroid backbone, aiming to enhance receptor affinity and specificity ecronicon.netnih.govapsf.organeskey.com.

The steroidal neuromuscular blocking agents represent a crucial advancement in the field. Following the initial success of curare and the development of synthetic agents like gallamine, research efforts focused on creating compounds with improved characteristics. The discovery of steroidal alkaloids with curare-like effects, such as malouetine, prompted the synthesis of a new generation of molecules based on the androstane (B1237026) steroid framework ecronicon.netaneskey.com. This led to the development of clinically significant drugs like pancuronium (B99182) in the 1960s, followed by vecuronium (B1682833) and rocuronium (B1662866) in subsequent decades mhmedical.comnih.govnih.govmdpi.comapsf.organeskey.com. This compound iodide itself is classified as an aminosteroid (B1218566), specifically within the azasteroid series, characterized by the incorporation of nitrogen atoms into the steroid ring structure profharkishansinghfoundation.orgwikipedia.orgeosmedchem.comshp-asso.orgcityairnews.comncats.io.

A pivotal contribution to the development of azasteroid neuromuscular blockers came from the research group led by Professor Harkishan Singh at Panjab University, Chandigarh, India profharkishansinghfoundation.orgwikipedia.orgshp-asso.orgcityairnews.comaptiindia.orgjainuniversity.ac.inresearchgate.net. In the pursuit of a non-depolarizing replacement for succinylcholine, this group synthesized a series of compounds, including the precursor HS-342 and its derivatives, HS-347 and HS-310 wikipedia.orgresearchgate.netprofharkishansinghfoundation.org. HS-310 was later designated as Chandonium Iodide and subsequently received the International Nonproprietary Name (INN) this compound Iodide from the World Health Organization (WHO) profharkishansinghfoundation.orgcityairnews.comaptiindia.org. This discovery represented a significant achievement, being the only drug of its kind discovered from an Indian university at that time cityairnews.comtribuneindia.com. The development involved rigorous pharmacological testing at the University of Strathclyde, UK, and comprehensive toxicity studies and clinical trials conducted by the Central Drug Research Institute (CDRI) in Lucknow, India profharkishansinghfoundation.orgaptiindia.org. This compound was characterized as a potent, non-depolarizing neuromuscular blocker with a rapid onset and short duration of action profharkishansinghfoundation.orgwikipedia.orgeosmedchem.comaptiindia.org.

Key Steroidal Neuromuscular Blocking Agents and this compound Iodide

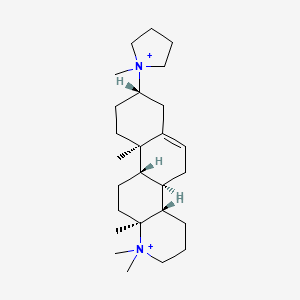

Structure

2D Structure

3D Structure

Properties

CAS No. |

736874-16-1 |

|---|---|

Molecular Formula |

C26H46N2+2 |

Molecular Weight |

386.7 g/mol |

IUPAC Name |

(4aS,4bR,8S,10aR,10bS,12aS)-1,1,10a,12a-tetramethyl-8-(1-methylpyrrolidin-1-ium-1-yl)-3,4,4a,4b,5,7,8,9,10,10b,11,12-dodecahydro-2H-naphtho[2,1-f]quinolin-1-ium |

InChI |

InChI=1S/C26H46N2/c1-25-14-12-21(28(5)17-6-7-18-28)19-20(25)10-11-22-23(25)13-15-26(2)24(22)9-8-16-27(26,3)4/h10,21-24H,6-9,11-19H2,1-5H3/q+2/t21-,22+,23-,24-,25-,26-/m0/s1 |

InChI Key |

JSIHCKINONIDNP-BEQZQCNLSA-N |

Isomeric SMILES |

C[C@]12CC[C@@H](CC1=CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CCC[N+]4(C)C)C)[N+]5(CCCC5)C |

Canonical SMILES |

CC12CCC(CC1=CCC3C2CCC4(C3CCC[N+]4(C)C)C)[N+]5(CCCC5)C |

Origin of Product |

United States |

Chemical Synthesis and Structural Elucidation of Candocuronium

Synthetic Pathways to Candocuronium Iodide

The synthesis of this compound iodide (also known as chandonium iodide or HS-310) is a multi-step process that begins with the readily available steroid precursor, dehydroepiandrosterone (B1670201) acetate (B1210297). The synthetic route involves the initial formation of a key intermediate, HS-342, which is then chemically modified to yield the final product.

Precursor Derivatization Strategies (e.g., from HS-342)

The development of this compound was part of a broader research program aimed at creating potent neuromuscular blocking agents. An early compound synthesized in this program was HS-342, a bis-quaternary aminosteroid (B1218566). While HS-342 itself showed neuromuscular blocking activity, further derivatization was undertaken to optimize its pharmacological profile. wikipedia.org This led to the synthesis of this compound (HS-310), which emerged as a promising candidate for further investigation. wikipedia.org The strategy involved modifying the structure of HS-342 to enhance its selectivity and reduce potential side effects.

Specific Chemical Transformations and Reaction Mechanisms

The synthesis of this compound iodide from dehydroepiandrosterone acetate involves a series of key chemical transformations:

Oximation and Beckmann Rearrangement: The initial steps involve the conversion of the 17-keto group of dehydroepiandrosterone acetate into an oxime, followed by a Beckmann rearrangement. This acid-catalyzed reaction transforms the cyclic ketone into a lactam, thereby introducing a nitrogen atom into the D-ring of the steroid.

Reduction: The lactam is then subjected to reduction, typically using a strong reducing agent like lithium aluminum hydride, to yield a diamine intermediate.

Quaternization: The final and crucial step is the quaternization of the tertiary amino groups to form the bis-quaternary ammonium (B1175870) salt. This is achieved by reacting the diamine intermediate with an excess of methyl iodide. The reaction proceeds via a nucleophilic substitution (SN2) mechanism, where the lone pair of electrons on the nitrogen atoms attacks the electrophilic methyl group of methyl iodide, displacing the iodide ion. cdnsciencepub.comrsc.org This process, often referred to as exhaustive methylation, results in the formation of the two quaternary ammonium centers that are characteristic of this compound.

Stereochemical Considerations in this compound Synthesis

The stereochemistry of the steroid nucleus is a critical determinant of the biological activity of azasteroids. mdpi.commdpi.com The synthesis of this compound must, therefore, be conducted with careful control over the stereochemical outcomes of the reactions. The inherent chirality of the starting material, dehydroepiandrosterone, provides a stereochemical template for the subsequent transformations. The reductions and other synthetic steps are designed to be stereoselective, ensuring the formation of the desired isomer with the correct three-dimensional arrangement of atoms. rsc.org The specific spatial orientation of the substituents on the azasteroidal core is crucial for the molecule's ability to bind effectively to its biological target. mdpi.com

Detailed Structural Characterization of this compound

The unique pharmacological properties of this compound are a direct consequence of its distinct three-dimensional structure. The molecule's architecture is defined by its rigid steroidal framework and the presence of two positively charged nitrogen centers.

The Azasteroidal Core Architecture

This compound is built upon a rigid androstane (B1237026) nucleus, a type of steroid. wikipedia.org This tetracyclic hydrocarbon framework provides a well-defined and relatively inflexible scaffold. The introduction of nitrogen atoms into this steroidal backbone, creating an "azasteroid," is a key feature of this class of neuromuscular blocking agents. nih.gov This rigid core serves to hold the two quaternary ammonium groups at a specific and optimal distance from each other. wikipedia.org

Significance of Quaternary Ammonium Centers and Interonium Distance

The most critical structural feature of this compound for its neuromuscular blocking activity is the presence of two quaternary ammonium centers. patsnap.com These positively charged groups are essential for the molecule's interaction with the nicotinic acetylcholine (B1216132) receptor at the neuromuscular junction. patsnap.com

The distance between these two nitrogen centers, known as the interonium distance , is a paramount factor in determining the potency and selectivity of the drug. oup.comderangedphysiology.com For this compound (HS-310), this distance is approximately 10.2 Ångstroms (Å) . oup.com This specific separation allows the molecule to effectively bridge two anionic binding sites on the receptor, leading to a stable and potent blockade of neuromuscular transmission. A longer interonium distance generally favors neuromuscular blocking activity over ganglionic blockade, which is a desirable characteristic for minimizing cardiovascular side effects. oup.com

| Feature | Description |

| Core Structure | Azasteroidal (Androstane nucleus with nitrogen atoms) |

| Key Functional Groups | Two Quaternary Ammonium Centers |

| Interonium Distance | Approximately 10.2 Å |

Androstane Nucleus Modifications (e.g., at 3- and 16-positions)

The core of this compound is a modified androstane nucleus, specifically a 17a-aza-D-homo-androstane derivative. The key modifications that impart its neuromuscular blocking activity are the introduction of quaternary ammonium moieties at the 3- and 17a-positions.

The synthesis of this compound iodide commences with dehydroepiandrosterone acetate. This starting material undergoes a series of transformations to introduce the desired functionalities. The synthetic pathway involves the formation of a lactam, which is subsequently hydrolyzed to an alcohol. Oppenauer oxidation of this alcohol yields an α,β-unsaturated ketone. A crucial step in modifying the 3-position involves the reaction of this ketone with pyrrolidine (B122466) in methanol (B129727) to form an enamine. This intermediate is then reduced, for instance with sodium borohydride, to yield a 3β-pyrrolidino derivative. The final steps involve N-methylation to introduce the quaternary ammonium groups, resulting in the dimethiodide salt, this compound iodide.

A significant body of research has been dedicated to understanding the structure-activity relationships of this compound by systematically modifying the androstane nucleus. These modifications have primarily targeted the nature of the substituents at the 3- and 17a-positions, as well as the saturation of the steroid core.

One of the early analogues developed was HS-342 , a bis-quaternary compound that was reported to be equipotent with tubocurarine (B1210278). iiab.me Further chemical alterations of HS-342 led to the synthesis of this compound (HS-310) and another derivative, HS-347 . While HS-347 also showed equipotency with tubocurarine, it was not pursued for clinical trials due to significant ganglion-blocking activity. iiab.me

Saturation of the C5-C6 double bond in the androstane nucleus was another key modification. This led to the synthesis of dihydrochandonium (B1198197) iodide (also referred to as HS-626), the saturated congener of this compound. iiab.me Pharmacological studies revealed that dihydrochandonium iodide has about half the neuromuscular blocking potency of this compound. However, it exhibited a reduced vagolytic effect, which is a desirable characteristic for a neuromuscular blocker. iiab.me

The influence of the stereochemistry at the 3-position has also been investigated. The 3α-isomer of dihydrochandonium, known as RGH-4201 (3α-pyrrolidino-17α-methyl-17α-aza-D-homo-5α-androstane-dimethobromide), was found to be equipotent to this compound in conscious dogs, but two to three times less active in anesthetized cats.

The following table summarizes the key structural modifications of the androstane nucleus in this compound and its analogues, along with their reported neuromuscular blocking activity.

| Compound Name | Modification at 3-position | Modification at 17a-position | Androstane Nucleus Feature | Reported Neuromuscular Blocking Activity |

| This compound (HS-310) | 3β-pyrrolidino | 17a-methyl | Δ⁵-unsaturated | Potent, non-depolarizing |

| HS-342 | - | - | - | Equipotent with tubocurarine |

| HS-347 | - | - | - | Equipotent with tubocurarine |

| Dihydrochandonium (HS-626) | 3β-pyrrolidino | 17a-methyl | 5α-saturated | Approximately half the potency of this compound |

| RGH-4201 | 3α-pyrrolidino | 17a-methyl | 5α-saturated | Equipotent to this compound in dogs |

The structural elucidation of this compound and its analogues has been supported by their synthetic pathways and pharmacological activity. Furthermore, X-ray diffraction studies have been conducted on this compound, confirming its three-dimensional structure and providing insights into the interonium distance, which is a critical factor for its interaction with the nicotinic acetylcholine receptor at the neuromuscular junction.

This compound: Molecular Pharmacodynamics

Molecular Pharmacodynamics: Elucidating Candocuronium S Mechanism of Action at the Receptor Level

Modulatory Effects on Other Cholinergic Receptors

Evaluation of Ganglion Blocking Potential

The pharmacological assessment of this compound included an evaluation of its potential to modulate neurotransmission within the autonomic nervous system, specifically focusing on its effects at autonomic ganglia. Autonomic ganglia serve as critical relay points in both the sympathetic and parasympathetic nervous systems, where neurotransmission is primarily mediated by acetylcholine (ACh) binding to nicotinic acetylcholine receptors (nAChRs) on postganglionic neurons cvpharmacology.comwikipedia.orgwikipedia.org. Understanding this compound's interaction with these ganglionic nAChRs is essential for a comprehensive understanding of its pharmacodynamic profile, particularly in relation to its primary role as a neuromuscular blocking agent.

Research findings consistently demonstrate that this compound exhibits little or no significant ganglion blocking activity wikipedia.orgeosmedchem.comen-academic.comcollegedekho.com. This characteristic was a notable aspect of its pharmacological evaluation, distinguishing it from some other neuromuscular blocking agents. Studies comparing this compound to related compounds indicated that while certain analogues, such as HS-347, possessed considerable ganglion blocking activity that precluded their clinical development, this compound was designed and evaluated with a profile that minimized such effects wikipedia.orgen-academic.com. This suggests a preferential interaction with nicotinic acetylcholine receptors at the neuromuscular junction over those in autonomic ganglia, or at least a significantly lower potency at the latter wikipedia.orgen-academic.comresearchgate.net. Consequently, this compound was described as having "extremely weak ganglion blocking activity" researchgate.net.

Summary of Ganglion Blocking Potential Evaluation

Structure Activity Relationships Sar of Candocuronium and Its Analogs

Systematic Exploration of Structural Modifications

Impact of Substitutions on the Azasteroid Skeleton

The azasteroid skeleton of Candocuronium serves as a rigid framework that dictates the spatial separation of its two quaternary ammonium (B1175870) centers, a crucial factor for receptor interaction. Modifications to this core structure have yielded significant SAR data. For instance, the saturation of the 5,6-double bond in chandonium, leading to dihydrochandonium (B1198197) iodide, resulted in a compound with approximately half the potency of chandonium. japsonline.com Further investigations explored modifications at the 3- and 16-positions of the androstane (B1237026) nucleus, aiming to enhance efficacy and safety profiles. wikipedia.org The introduction of an acetylcholine-like moiety into the structure has also been a key area of research. A compound featuring such a moiety in ring-A (compound 4) was found to be approximately half as active as this compound, whereas analogues with an acetylcholine-like moiety in ring-D demonstrated equipotency with this compound. niscpr.res.in Earlier related compounds, such as HS-342, a precursor bis-quaternary agent, showed potency comparable to tubocurarine (B1210278) but with a significantly shorter duration of action. wikipedia.org Another derivative, HS-347, also equipotent with tubocurarine, was found to possess considerable ganglion-blocking activity, which precluded its further clinical development. wikipedia.org

Role of Quaternary Head Variations on Receptor Affinity

The presence of two quaternary ammonium groups is considered essential for optimal neuromuscular blocking activity in this series of compounds. researchgate.net Research has involved synthesizing analogues with variations in these quaternary heads, including those with bulkier cationic groups. japsonline.com While specific details on the direct impact of these variations on receptor affinity are complex, a general trend observed is that an increase in the bulk of the quaternary ammonium groups, coupled with the saturation of the 5,6-double bond, tended to diminish potency. japsonline.com For example, HS-626, a derivative developed from the this compound nucleus, exhibited a slightly improved mechanism of neuromuscular blocking compared to this compound, though the observed benefit was not substantial enough to warrant progression to human trials. wikipedia.org

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are instrumental in deciphering the complex interplay between a molecule's structure and its biological effects. These studies provide a framework for rational drug design by identifying key structural features responsible for activity and predicting the efficacy of novel analogues.

Computational Modeling for Activity Prediction

While specific published computational models detailing the QSAR of this compound are not extensively detailed within the provided literature, the field of medicinal chemistry routinely employs computational modeling to predict the activity of drug candidates. mo.vc These methods involve correlating structural descriptors (e.g., molecular size, shape, electronic properties, lipophilicity) with experimentally determined biological activities. By developing mathematical models, researchers can predict the potential efficacy of newly synthesized analogues or identify structural modifications that are likely to enhance potency or selectivity, thereby guiding the synthetic efforts in drug discovery programs.

Cheminformatics Approaches in this compound SAR

Cheminformatics offers a powerful suite of computational tools and databases essential for analyzing chemical structures and their associated biological data. mo.vc In the context of this compound SAR, cheminformatics approaches would typically involve the generation of a diverse set of molecular descriptors for this compound and its analogues. These descriptors can then be used in statistical or machine learning algorithms to build predictive models. Such analyses can help identify which structural features are most critical for neuromuscular blocking activity, receptor binding, or the avoidance of adverse effects like tachycardia or ganglion blockade, facilitating the design of improved therapeutic agents.

Compound Comparison in Neuromuscular Blocking Activity

Derivative Development and Profile Optimization

The development of neuromuscular-blocking agents like this compound involves intricate structure-activity relationship (SAR) studies to refine their pharmacological profiles. This compound, an aminosteroid (B1218566) neuromuscular-blocking drug, was investigated for its potential in anesthesia due to its rapid onset and short duration of action, coupled with greater potency than pancuronium (B99182) bromide and minimal ganglion-blocking activity. However, its clinical development was discontinued (B1498344) due to cardiovascular side effects, primarily tachycardia. This necessitated further research into its derivatives to optimize its therapeutic utility, focusing on improving potency and selectivity while mitigating undesirable effects.

Analysis of HS-692, HS-693, HS-704, HS-705, and HS-626

Subsequent research efforts explored modifications to the this compound molecular structure, leading to the synthesis and evaluation of several analogs. These derivative development studies aimed to understand how specific structural alterations impact pharmacological activity.

HS-692, HS-693, HS-704, and HS-705: These compounds were developed as derivatives of the this compound design. Preclinical evaluations indicated that their onset and duration of neuromuscular blockade were indistinguishable from this compound. However, these particular analogs exhibited significant vagolytic effects, suggesting a compromise in selectivity. Furthermore, they demonstrated considerably weaker potencies when compared to the parent compound, this compound.

HS-626: To address the potency limitations observed in earlier derivatives, further research focused on modifications to the this compound nucleus, which led to the identification of HS-626. Preclinical evaluations of HS-626 revealed a slightly improved mechanism of blocking neuromuscular activity relative to this compound. Despite this improvement, the observed benefit was not substantial enough to warrant progression into human clinical trials.

The findings from these specific analogs provided valuable insights into the SAR of this compound, highlighting the challenges in balancing potency, duration, and selectivity.

Strategies for Enhancing Potency and Selectivity

The development pathway for this compound and its analogs illustrates key strategies employed in medicinal chemistry to optimize drug candidates. The initial observation of cardiovascular side effects with this compound underscored the need for improved safety and selectivity. The development of analogs such as HS-692 through HS-705 demonstrated that while onset and duration could be maintained, potency was often reduced, and unintended pharmacological effects, like vagolysis, could emerge.

The strategy to improve potency, as exemplified by the research leading to HS-626, involved further structural modifications to the this compound nucleus. While HS-626 showed a marginal enhancement in neuromuscular blocking activity, it did not achieve the threshold for clinical advancement, indicating that achieving a superior profile required more sophisticated design principles. These studies collectively suggest that strategies for enhancing potency often involve fine-tuning the interaction with the target receptor, while improving selectivity necessitates careful consideration of off-target interactions, such as those leading to vagolytic effects. The ongoing SAR investigation aimed to identify structural features that could confer both high potency and a favorable selectivity profile, thereby potentially overcoming the limitations of the original this compound compound.

Compound List

this compound

HS-692

HS-693

HS-704

HS-705

HS-626

Preclinical Pharmacological Characterization of Candocuronium

In Vitro Pharmacological Investigations

In vitro studies are fundamental in preclinical research, providing insights into a compound's pharmacological effects in a controlled environment, independent of systemic influences. nih.gov For Candocuronium, these investigations have focused on its action at the neuromuscular junction using isolated tissues and assays to probe its interaction with specific receptors.

Isolated tissue preparations are classic pharmacological tools used to assess the activity of neuromuscular blocking agents. nih.gov The chick biventer cervicis and rat phrenic nerve-diaphragm preparations are standard models for these evaluations. wikipedia.org

In studies utilizing isolated muscle preparations from chicks and rats, this compound demonstrated a competitive, non-depolarizing mechanism of neuromuscular blockade. wikipedia.org This is characteristic of agents that compete with acetylcholine (B1216132) (ACh) for binding sites at the nicotinic receptors on the motor endplate, thereby preventing muscle depolarization and contraction. wikipedia.org The chick biventer cervicis preparation is particularly useful as it can distinguish between depolarizing and non-depolarizing blocking agents; non-depolarizing agents reduce nerve-stimulated contractions without causing the initial muscle contracture seen with depolarizing drugs.

Receptor binding assays are crucial for quantifying the affinity of a drug for its specific target. Nicotinic acetylcholine receptors (nAChRs) are the primary targets for neuromuscular blocking agents like this compound. mdpi.com These receptors are ligand-gated ion channels composed of various subunits. nih.gov

Radioligand binding assays are commonly employed to study these interactions. In a typical competitive binding assay, a radiolabeled ligand with known affinity for the nAChR (such as [³H]-epibatidine) is used. nih.gov The ability of an unlabeled compound, like this compound, to displace the radioligand from the receptor is measured. This allows for the determination of the compound's binding affinity, often expressed as an inhibition constant (Ki). Such studies can elucidate the selectivity of the compound for different nAChR subtypes. While specific binding affinity data for this compound are not detailed in the available literature, its action as a competitive antagonist confirms its interaction with these receptors. wikipedia.org

Cellular electrophysiology techniques, such as patch-clamp recording, provide direct measurement of ion channel function and the effects of drugs on membrane potential. nih.gov These methods are instrumental in understanding how neuromuscular blockers modulate the activity of nAChRs at the single-channel or whole-cell level. nih.gov

By applying these techniques to the neuromuscular junction, researchers can record miniature endplate potentials (MEPPs) and endplate potentials (EPPs) that result from acetylcholine release. A competitive antagonist like this compound would be expected to reduce the amplitude of EPPs without affecting the frequency of MEPPs, consistent with a postsynaptic mechanism of action. These studies can confirm the non-depolarizing nature of the blockade by showing that the agent does not directly cause membrane depolarization but rather inhibits the depolarizing action of acetylcholine.

In Vivo Animal Models for Pharmacodynamic Assessment

In vivo studies in animal models are essential to understand the integrated physiological and pharmacological effects of a drug candidate, providing data on its efficacy and time course of action in a living organism.

The pharmacodynamic response to neuromuscular blocking agents can vary between species. Studies on this compound have been conducted in several animal models, with the most detailed characterization performed in cats.

In anesthetized cats, this compound was shown to be a potent, competitive, non-depolarizing neuromuscular blocking agent. wikipedia.org Its profile in this species indicated a selective action at the neuromuscular junction with minimal effects on other systems, such as ganglion blockade. wikipedia.org Specific quantitative data on the effects of this compound in guinea pigs and rabbits are not extensively documented in the available literature.

Table 1: Species-Specific Responses to this compound

| Species | Type of Blockade | Key Findings |

| Cat | Competitive, Non-depolarizing | Potent neuromuscular blocking action; selective atropine-like effect at the cardiac vagus neuro-effector junction; little to no ganglion blocking activity. wikipedia.org |

| Guinea Pig | Not specified in literature | Data not available. |

| Rabbit | Not specified in literature | Data not available. |

Key pharmacodynamic parameters for neuromuscular blockers include the speed of onset and the duration of action. These are critical indicators of a drug's potential clinical utility.

In vivo studies in cats revealed that this compound has a rapid onset of action and a short duration of neuromuscular blockade. wikipedia.org It was also noted to possess a weak anticholinesterase action, which could potentially contribute to its short duration of action. wikipedia.org This rapid onset and short duration profile suggests its potential application where brief muscle relaxation is required.

Table 2: Pharmacodynamic Profile of this compound in the Cat Model

| Parameter | Observation |

| Onset of Action | Rapid wikipedia.org |

| Duration of Action | Short wikipedia.org |

| Mechanism | Potent, competitive, non-depolarizing neuromuscular blockade wikipedia.org |

Dose-Response Relationships in Preclinical Settings

In preclinical research, establishing a dose-response relationship is fundamental to understanding the potency and efficacy of a new chemical entity. These studies are typically conducted in various animal models to determine the concentration of the compound required to produce a desired pharmacological effect. For a neuromuscular blocking agent like this compound, this would involve measuring the degree of muscle relaxation or twitch depression at various administered doses.

Key parameters determined from these studies often include:

ED50 (Median Effective Dose): The dose that produces a therapeutic effect in 50% of the population.

ED95 (Effective Dose 95): The dose required to achieve 95% of the maximal effect, a common metric for neuromuscular blockers.

These relationships are crucial for predicting the therapeutic dose range and are often presented in dose-response curves, which graphically represent the relationship between the dose of the drug and the magnitude of its effect.

Preclinical Pharmacokinetic and Drug Metabolism Studies

Pharmacokinetic studies are designed to investigate how an organism's body affects a drug over time. These studies are often summarized by the acronym ADME.

Absorption, Distribution, Metabolism, and Excretion (ADME) in Animal Models

ADME studies are critical for understanding the disposition of a drug candidate within a living system. criver.com

Absorption: How the drug enters the bloodstream. For a compound like this compound, which would likely be administered intravenously, this aspect might focus on its immediate availability in the plasma.

Distribution: Where the drug travels in the body after absorption. Studies would investigate its concentration in various tissues and organs and its binding to plasma proteins. criver.com

Metabolism: How the body chemically modifies the drug. This involves identifying the primary sites of metabolism, typically the liver, and the enzymes involved.

Excretion: How the drug and its metabolites are eliminated from the body, for instance, through urine or feces. criver.com

Radiolabeled compounds are often used in these preclinical studies to accurately trace the drug's path through the body. nih.gov

Identification of Metabolites and Metabolic Pathways

This research focuses on identifying the chemical structures of the metabolites formed from the parent drug. In vitro studies using liver microsomes or hepatocytes from different species, including humans, are common first steps. nih.gov These studies help to elucidate the metabolic pathways, such as oxidation, reduction, or conjugation, that the drug undergoes. kcl.ac.uk Identifying major metabolites is important, as they could be pharmacologically active or contribute to potential toxicities. Advanced analytical techniques like high-resolution mass spectrometry are essential for this work. nih.gov

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling and Simulation in Preclinical Research

PK/PD modeling integrates pharmacokinetic and pharmacodynamic data to describe the relationship between drug concentration and its pharmacological effect over time. nih.govcatapult.org.uk This mathematical modeling can help to:

Simulate the effects of different dosing regimens. frontiersin.org

Predict the duration of action.

Improve the translation of findings from animal models to humans. nih.gov

Optimize the design of future clinical trials. frontiersin.org

For a neuromuscular blocking agent, a PK/PD model would aim to correlate the plasma concentration of the drug with the degree of neuromuscular blockade observed. frontiersin.org

Future Research Directions and Theoretical Applications of Candocuronium Research

Design and Synthesis of Next-Generation Candocuronium Analogs

The development of new neuromuscular blocking agents is driven by the pursuit of compounds with improved clinical profiles. nih.govjvsmedicscorner.com The chemical structure of this compound offers a versatile scaffold for the design and synthesis of next-generation analogs with potentially superior properties.

Targeting Enhanced Receptor Selectivity

A key objective in the design of novel neuromuscular blockers is to enhance selectivity for the nicotinic acetylcholine (B1216132) receptors (nAChRs) at the neuromuscular junction over other subtypes of nAChRs or different receptor systems in the body. Increased selectivity can minimize the risk of side effects. Future research could focus on creating this compound analogs with modified functional groups that interact more specifically with the unique subunit composition of the muscle-type nAChR.

| Receptor Subtype | Location | Potential for Off-Target Effects |

| Muscle-type nAChR | Neuromuscular Junction | Desired Target |

| Ganglionic nAChRs | Autonomic Ganglia | Cardiovascular side effects |

| CNS nAChRs | Brain | Central nervous system effects |

This table is illustrative and outlines the general locations and potential off-target effects of nicotinic acetylcholine receptor subtypes that could be considered in the design of more selective this compound analogs.

Modulation of Onset and Offset Kinetics

The speed at which a neuromuscular block is established (onset) and dissipates (offset) is a critical factor in clinical settings. For instance, a rapid onset is desirable for emergency procedures, while a predictable and controllable offset is crucial for patient recovery. nih.gov The chemical structure of this compound could be systematically modified to alter its pharmacokinetic and pharmacodynamic properties. For example, introducing ester linkages that are susceptible to hydrolysis by plasma esterases could lead to a faster offset of action, a strategy that has been successfully employed for other classes of neuromuscular blockers.

| Structural Modification | Predicted Effect on Kinetics | Rationale |

| Introduction of ester groups | Faster offset | Hydrolysis by plasma esterases |

| Alteration of quaternary nitrogen spacing | Modified onset and potency | Optimization of binding to nAChR |

| Increased lipophilicity | Potentially faster onset | Enhanced diffusion to the neuromuscular junction |

This table presents hypothetical structural modifications to the this compound scaffold and their predicted effects on onset and offset kinetics, based on established principles of medicinal chemistry.

Exploration of Novel Chemical Scaffolds Based on the this compound Nucleus

While this compound is based on an aminosteroidal core, future research could explore entirely new chemical scaffolds that retain the key pharmacophoric features of this compound required for neuromuscular blockade. This approach, known as scaffold hopping, could lead to the discovery of new classes of neuromuscular blockers with unique pharmacological profiles and potentially fewer class-specific side effects. nih.gov Advanced computational modeling techniques can be employed to design and screen virtual libraries of compounds that mimic the three-dimensional structure and electronic properties of this compound but are built upon non-steroidal backbones.

Advanced Mechanistic Studies

A deeper understanding of how this compound interacts with its molecular target at the atomic level can provide invaluable insights for the design of improved analogs. Advanced biophysical and structural biology techniques offer the potential to elucidate these mechanisms with unprecedented detail.

High-Resolution Structural Biology of this compound-Receptor Complexes

To date, high-resolution crystal structures of this compound bound to the nicotinic acetylcholine receptor are not publicly available. Obtaining such structures, for instance through X-ray crystallography or cryo-electron microscopy, would be a significant milestone. nih.govnih.govscispace.com A detailed three-dimensional view of the binding site would reveal the specific amino acid residues that interact with this compound, the precise orientation of the drug within the receptor, and any conformational changes in the receptor upon binding. This information would be instrumental for structure-based drug design, allowing for the rational modification of the this compound structure to enhance binding affinity and selectivity.

Single-Molecule Biophysical Investigations

Single-molecule techniques, such as atomic force microscopy (AFM) and single-molecule Förster resonance energy transfer (smFRET), could provide dynamic insights into the interaction between a single this compound molecule and an individual nicotinic acetylcholine receptor. These powerful techniques could be used to measure the binding and unbinding kinetics of this compound in real-time and to observe the conformational changes in the receptor as it transitions between open, closed, and blocked states. Such studies would offer a more nuanced understanding of the mechanism of action of this compound beyond the information that can be obtained from ensemble measurements.

Computational Refinement of Drug Design

Computational chemistry offers powerful tools for refining the molecular structure of compounds like this compound to enhance their therapeutic profile. mo.vc Molecular modeling studies have previously been employed to understand the structure-activity relationships of this compound, noting that its molecular length is well-suited for binding to the two acetylcholine binding sites on the muscle nicotinic receptor. smolecule.com

Artificial Intelligence and Machine Learning in this compound Research

The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and design. oup.com In the context of this compound, AI and ML algorithms could be employed to analyze vast datasets of steroidal neuromuscular blocking agents to identify novel structural modifications. These advanced computational techniques could potentially lead to the design of analogs with a more favorable safety profile, mitigating the cardiovascular effects observed with the parent compound. acs.org

Machine learning models, such as quantitative structure-activity relationship (QSAR) models, can be trained on existing data to predict the biological activity and potential toxicity of new, computationally designed this compound derivatives. medium.comnih.govwikipedia.org This in silico screening process can significantly expedite the identification of promising lead compounds for further investigation.

Predictive Modeling of Pharmacodynamic Properties

Predictive modeling of pharmacodynamic properties is a crucial aspect of modern drug development. For steroidal neuromuscular blocking agents, factors such as lipophilicity have been shown to correlate with potency, onset time, and duration of action. nih.gov Computational models can be developed to predict how structural changes to this compound would affect its pharmacodynamic profile. By simulating the interaction of modified this compound molecules with nicotinic acetylcholine receptors, researchers can estimate their potency and duration of action before undertaking expensive and time-consuming laboratory experiments. oup.comnih.gov

Table 1: Key Physicochemical Properties and Their Influence on the Pharmacodynamics of Steroidal Neuromuscular Blocking Agents

| Physicochemical Property | Influence on Pharmacodynamics |

| Lipophilicity (logP) | Correlates with potency (ED90), effective concentration (EC50), plasma clearance, and the rate of transport between plasma and the site of action. nih.gov |

| Interonium Distance | Optimal distance is crucial for effective binding to the two acetylcholine binding sites on the muscle nicotinic receptor. smolecule.com |

| Protein Binding | Can influence the biodisposition and time course of action. nih.gov |

Development of Novel Reversal Strategies

The development of effective and specific reversal agents is a critical component of neuromuscular blocker research. While traditional reversal agents like neostigmine (B1678181) exist, they are associated with undesirable side effects. nih.gov

Targeting this compound for Selective Relaxant Binding Agents

Selective relaxant binding agents (SRBAs) represent a newer class of drugs that encapsulate and inactivate neuromuscular blocking agents. wikipedia.orgchemeurope.com Sugammadex, a modified γ-cyclodextrin, effectively reverses the effects of the steroidal neuromuscular blockers rocuronium (B1662866) and vecuronium (B1682833) by forming a tight 1:1 complex with them. nih.govmedscape.com

Given that this compound is also a steroidal neuromuscular blocker, future research could explore the potential for existing or novel SRBAs to effectively reverse its neuromuscular blockade. rug.nl Computational docking studies could be employed to predict the binding affinity of this compound with various cyclodextrins or other encapsulating agents. This could lead to the identification or design of a specific reversal agent for this compound, which would be a critical step if any of its analogs were to be considered for further development.

Another promising area of research is the development of calabadions, which are cucurbituril-based molecular containers capable of binding to both aminosteroid (B1218566) and benzylisoquinoline muscle relaxants. wikipedia.orgnih.gov Research into the binding affinity of calabadions for this compound could open new avenues for broad-spectrum reversal agents.

Pharmacogenomic Investigations of Neuromuscular Junction Receptors

Pharmacogenomics studies the influence of genetic variations on drug response. nih.gov Individual differences in the genes encoding for subunits of the nicotinic acetylcholine receptor at the neuromuscular junction can lead to varied responses to neuromuscular blocking agents.

Future research could focus on identifying single nucleotide polymorphisms (SNPs) or other genetic variations in genes such as CHRNA1, which encodes the alpha-1 subunit of the acetylcholine receptor, that may influence a patient's sensitivity to this compound. frontiersin.orgnih.gov Understanding the genetic basis for these differences could allow for a more personalized approach to neuromuscular blockade, potentially identifying patient populations that may be more or less susceptible to the therapeutic and adverse effects of this compound and its derivatives. This knowledge would be invaluable for optimizing dosing and minimizing risks in a clinical setting.

Q & A

Q. How to design a robust protocol for this compound’s long-term stability in parenteral formulations?

- Methodological Answer : Implement a fractional factorial design (e.g., 2⁴⁻¹) varying pH, antioxidants, and storage temperature. Monitor subvisible particles via microflow imaging and quantify oxidative degradation with Raman spectroscopy. Accelerated stability data are modeled using Arrhenius equations to predict shelf life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.